molecular formula C8H6N4O2 B2739213 1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid CAS No. 1342526-35-5

1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid

Cat. No. B2739213
CAS RN: 1342526-35-5
M. Wt: 190.162
InChI Key: DRSIJWOLJLFVOR-UHFFFAOYSA-N
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Description

The compound “1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid” is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It’s part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives have demonstrated significant antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other microorganisms. For instance, some derivatives exhibit potent antibacterial and antifungal effects, making them promising candidates for novel antimicrobial agents .

Kinase Inhibition

Kinases play a crucial role in cell signaling and regulation. Pyrrolopyrazine derivatives have been investigated as kinase inhibitors. Specific derivatives may selectively target kinases involved in diseases such as cancer, neurodegenerative disorders, and inflammation.

While these applications highlight the versatility of pyrrolopyrazine derivatives, it’s essential to note that their precise mechanisms of action and structure-activity relationships are still areas of active research. Medicinal chemistry researchers can leverage these insights to design and synthesize new leads for various diseases .

Safety and Hazards

The safety data sheet for a similar compound, “1-(Pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid”, indicates that it may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-pyrazin-2-ylimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-4-12(5-11-6)7-3-9-1-2-10-7/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSIJWOLJLFVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrazin-2-yl)-1H-imidazole-4-carboxylic acid

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